molecular formula C44H85NO8P+ B1194977 (Z,Z)-4-Hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxo-9-octadecenyl)oxy]-3,5,9-trioxa-4-phosphaheptacos-18-EN-1-aminium-4-oxide

(Z,Z)-4-Hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxo-9-octadecenyl)oxy]-3,5,9-trioxa-4-phosphaheptacos-18-EN-1-aminium-4-oxide

Cat. No.: B1194977
M. Wt: 787.1 g/mol
InChI Key: SNKAWJBJQDLSFF-NVKMUCNASA-O
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Description

(Z,Z)-4-Hydroxy-N,N,N-Trimethyl-10-Oxo-7-[(1-Oxo-9-Octadecenyl)Oxy]-3,5,9-Trioxa-4-Phosphaheptacos-18-En-1-Aminium-4-Oxide is a complex organic compound belonging to the class of phosphatidylcholines . These compounds are glycerophosphocholines in which the two free hydroxyl groups are attached to one fatty acid each through an ester linkage.

Preparation Methods

The synthesis of (Z,Z)-4-Hydroxy-N,N,N-Trimethyl-10-Oxo-7-[(1-Oxo-9-Octadecenyl)Oxy]-3,5,9-Trioxa-4-Phosphaheptacos-18-En-1-Aminium-4-Oxide involves several steps. The synthetic route typically starts with the preparation of the glycerophosphocholine backbone, followed by the esterification of the hydroxyl groups with fatty acids. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct formation of the ester linkages .

Industrial production methods for this compound are not well-documented, as it is primarily used in experimental settings. the general approach would involve scaling up the laboratory synthesis procedures, ensuring that the reaction conditions are optimized for larger quantities.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes under specific conditions.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The ester linkages can undergo nucleophilic substitution reactions, where the fatty acid moieties can be replaced with other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

(Z,Z)-4-Hydroxy-N,N,N-Trimethyl-10-Oxo-7-[(1-Oxo-9-Octadecenyl)Oxy]-3,5,9-Trioxa-4-Phosphaheptacos-18-En-1-Aminium-4-Oxide has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to (Z,Z)-4-Hydroxy-N,N,N-Trimethyl-10-Oxo-7-[(1-Oxo-9-Octadecenyl)Oxy]-3,5,9-Trioxa-4-Phosphaheptacos-18-En-1-Aminium-4-Oxide include other phosphatidylcholines, such as:

The uniqueness of this compound lies in its specific fatty acid composition and the presence of multiple functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C44H85NO8P+

Molecular Weight

787.1 g/mol

IUPAC Name

2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium

InChI

InChI=1S/C44H84NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,42H,6-19,24-41H2,1-5H3/p+1/b22-20-,23-21-/t42-/m1/s1

InChI Key

SNKAWJBJQDLSFF-NVKMUCNASA-O

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC

Synonyms

1,2-dioleoyl glycerophosphocholine
1,2-dioleoyl-sn-glycero-3-phosphocholine
1,2-dioleoyl-sn-glycerol-3-ethylphosphocholine
1,2-dioleoylglycerophosphocholine
1,2-DOCPC
1,2-oleoyl-sn-glycero-3-phosphocholine
1,2-oleoylphosphatidylcholine
1,2-oleoylphosphatidylcholine, (E,E)-isomer
1,2-oleoylphosphatidylcholine, (L-alpha)-(R-(Z,Z))-isomer
1,2-oleoylphosphatidylcholine, (R-(E,E))-isomer
1,2-oleoylphosphatidylcholine, (Z,Z)-(+-)-isomer
1,2-oleoylphosphatidylcholine, 14C-labeled, (R-(Z,Z))-isomer
dielaidinoyl lecithin
dielaidoylphosphatidylcholine
dioleoyl lecithin
dioleoyl phosphatidylcholine
dioleoylphosphatidylcholine
dioleoylphosphatidylcholine, DL-
dioleylphosphatidylcholine
DOPC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z,Z)-4-Hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxo-9-octadecenyl)oxy]-3,5,9-trioxa-4-phosphaheptacos-18-EN-1-aminium-4-oxide
Reactant of Route 2
Reactant of Route 2
(Z,Z)-4-Hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxo-9-octadecenyl)oxy]-3,5,9-trioxa-4-phosphaheptacos-18-EN-1-aminium-4-oxide
Reactant of Route 3
Reactant of Route 3
(Z,Z)-4-Hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxo-9-octadecenyl)oxy]-3,5,9-trioxa-4-phosphaheptacos-18-EN-1-aminium-4-oxide
Reactant of Route 4
Reactant of Route 4
(Z,Z)-4-Hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxo-9-octadecenyl)oxy]-3,5,9-trioxa-4-phosphaheptacos-18-EN-1-aminium-4-oxide
Reactant of Route 5
Reactant of Route 5
(Z,Z)-4-Hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxo-9-octadecenyl)oxy]-3,5,9-trioxa-4-phosphaheptacos-18-EN-1-aminium-4-oxide
Reactant of Route 6
Reactant of Route 6
(Z,Z)-4-Hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxo-9-octadecenyl)oxy]-3,5,9-trioxa-4-phosphaheptacos-18-EN-1-aminium-4-oxide

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